molecular formula C31H49NO2 B1532064 N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine CAS No. 1040686-70-1

N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine

Cat. No. B1532064
M. Wt: 467.7 g/mol
InChI Key: MTUJSYHSQVTGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • It falls under the category of biochemicals for proteomics research .

Physical And Chemical Properties Analysis

  • Stability : Store this compound at room temperature .

Scientific Research Applications

1. Drug Design and Synthesis

Compounds featuring benzyl groups and specific functional modifications have been explored for their potential in drug design. For instance, the study on dual inhibitors of HIV reverse transcriptase and integrase highlights the rational design of molecules based on structural requirements for binding to target proteins, suggesting potential applications in antiviral therapy (Jing Tang et al., 2011).

2. Antimicrobial and Anti-inflammatory Agents

The synthesis and biological evaluation of novel compounds for their antimicrobial and anti-inflammatory properties indicate the potential of structurally related molecules in treating infections and inflammation (B. V. Kendre et al., 2015). This could imply applications in developing new therapeutic agents.

3. Material Science

Research into hydroxyl functional polybenzoxazine precursors for post-polymer modifications demonstrates the versatility of such compounds in materials science, particularly in enhancing the reactivity of molecules for applications in polymers and coatings (Acerina Trejo-Machin et al., 2017). This area could be relevant for improving the properties of materials used in various industrial applications.

4. Environmental Bioremediation

The development of catechol 2,3-dioxygenase-specific primers for monitoring bioremediation by competitive quantitative PCR illustrates the use of biochemical tools in assessing and enhancing the bioremediation of environmental contaminants (M. Mesarch et al., 2000). While not directly related to N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine, this application area underscores the broader potential for chemical compounds in environmental science.

Safety And Hazards

  • Storage : Store at room temperature .

properties

IUPAC Name

N-[[3-(2-phenoxyethoxy)phenyl]methyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-32-28-29-20-19-23-31(27-29)34-26-25-33-30-21-16-15-17-22-30/h15-17,19-23,27,32H,2-14,18,24-26,28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUJSYHSQVTGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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